(2S)-2-[[(1S)-1-Carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride
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Overview
Description
This compound is an amino acid derivative, given its structure. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left .
Synthesis Analysis
The synthesis of amino acid derivatives often involves protecting group strategies, where certain functional groups are temporarily masked to prevent them from reacting. After the desired reactions have been carried out, the protecting groups can be removed to reveal the original functional groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .
Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases, and they can undergo reactions at the amino group, the carboxyl group, and the side chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and acidity, can be determined using various experimental techniques. These properties can provide valuable information about how the compound behaves in different environments .
Scientific Research Applications
Chemical Synthesis and Derivative Development : The molecule serves as a precursor in the synthesis of tetrazole-containing derivatives, leveraging its amino and carboxy terminal groups for the preparation of novel compounds with potential pharmacological properties (Putis, Shuvalova, & Ostrovskii, 2008). This approach highlights its versatility in chemical transformations and the development of compounds with enhanced activity or specificity.
Biological Activity and Drug Design : The compound's structural analogues have been utilized in the design of renin inhibitory peptides, demonstrating its relevance in the development of therapeutics targeting the renin-angiotensin system, a critical pathway in blood pressure regulation and cardiovascular health (Thaisrivongs et al., 1987). This application underscores the potential of such compounds in drug discovery and the treatment of hypertension and related cardiovascular diseases.
Enantioselective Synthesis : Research into the enantioselective synthesis of amino acids, including methods for generating chiral centers adjacent to the amino group, is crucial for producing compounds with specific biological activities. Techniques such as the chemoenzymatic synthesis of enantiomerically pure amino acids (Andruszkiewicz, Barrett, & Silverman, 1990) offer pathways to obtain compounds with precise stereochemistry, essential for their biological function and therapeutic potential.
Pharmacological Applications : Derivatives of γ-aminobutyric acid (GABA), which share structural motifs with the compound , have been explored for their pharmacological activities, including nootropic and analgesic properties (Vasil'eva et al., 2016). This highlights the potential of such compounds in the treatment of neurological conditions and pain management.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4(2)6(8(12)13)9-5(3)7(10)11;/h4-6,9H,1-3H3,(H,10,11)(H,12,13);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFVCLUYNHEJOY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](C(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567489-25-0 |
Source
|
Record name | (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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